2-ethoxyphenyl pivalate
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Overview
Description
2-Ethoxyphenyl pivalate is an organic compound with the molecular formula C13H18O3 It is an ester derived from pivalic acid and 2-ethoxyphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyphenyl pivalate can be synthesized through the esterification of 2-ethoxyphenol with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyphenyl pivalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 2-ethoxyphenol and pivalic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Hydrolysis: 2-Ethoxyphenol and pivalic acid.
Reduction: 2-Ethoxyphenyl alcohol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyphenyl pivalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its ester group can be selectively modified to introduce different functional groups.
Biology: Investigated for its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release the active drug.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters that can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethoxyphenyl pivalate primarily involves the hydrolysis of the ester bond. In biological systems, esterases can catalyze the hydrolysis, releasing 2-ethoxyphenol and pivalic acid. The released 2-ethoxyphenol can then exert its biological effects, which may include interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl pivalate: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxyphenyl acetate: Similar structure but with an acetate group instead of a pivalate group.
2-Ethoxyphenyl benzoate: Similar structure but with a benzoate group instead of a pivalate group.
Uniqueness
2-Ethoxyphenyl pivalate is unique due to the presence of the bulky pivalate group, which provides steric hindrance and enhances the stability of the ester bond. This stability makes it a valuable compound in applications where controlled hydrolysis is desired, such as in prodrug design and drug delivery systems.
Properties
IUPAC Name |
(2-ethoxyphenyl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-15-10-8-6-7-9-11(10)16-12(14)13(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRKOCMOOXUSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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